

2,5-Dimethylphenoxyacetic acid CAS number and molecular formula

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2,5-Dimethylphenoxyacetic Acid

Cat. No.: B185445

[Get Quote](#)

An In-depth Technical Guide to 2,5-Dimethylphenoxyacetic Acid

Abstract

This technical guide provides a comprehensive overview of **2,5-dimethylphenoxyacetic acid** (CAS No. 7356-41-4), a member of the phenoxyacetic acid class of compounds. This document delves into its chemical identity, physicochemical properties, a validated synthesis protocol via Williamson ether synthesis, and its contextual significance within the broader field of biologically active molecules, particularly as a potential auxin analogue. While specific biological studies on this particular isomer are not extensively documented in publicly accessible literature, this guide synthesizes information from related compounds to provide insights into its potential applications and mechanisms of action. This guide is intended to serve as a foundational resource for researchers in agrochemistry, pharmacology, and synthetic organic chemistry.

Chemical Identity and Physicochemical Properties

2,5-Dimethylphenoxyacetic acid is a carboxylic acid derivative characterized by a dimethylated phenyl ring linked to an acetic acid moiety through an ether bond.

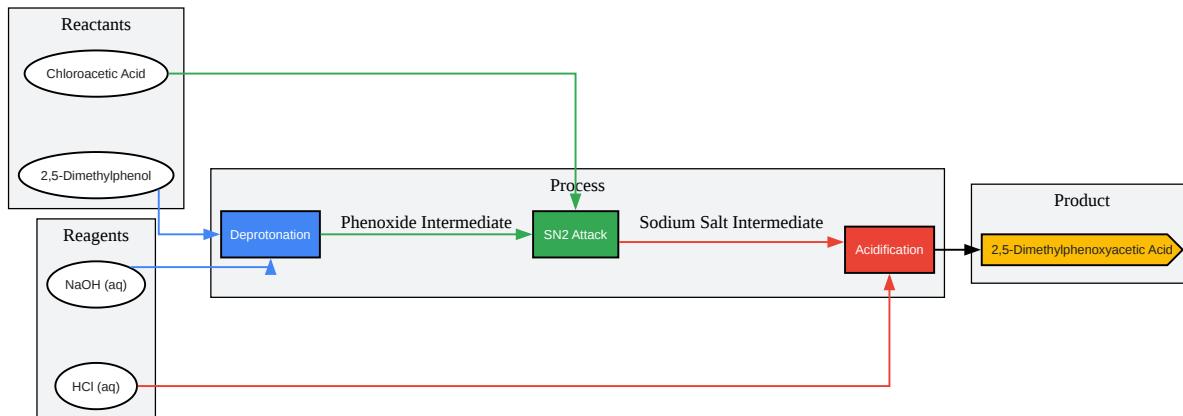
Identifier	Value	Source
Chemical Name	2-(2,5-Dimethylphenoxy)acetic acid	[1] [2]
CAS Number	7356-41-4	[1] [3] [4]
Molecular Formula	C10H12O3	[1] [2] [4]
Molecular Weight	180.20 g/mol	[1] [2]
Melting Point	195-197 °C	[1]
Boiling Point	308.7 °C at 760 mmHg	[1]
Density	1.146 g/cm³	[1]
InChI Key	RSJMMLSDGNQOEI-UHFFFAOYSA-N	[1] [2]

Synthesis of 2,5-Dimethylphenoxyacetic Acid via Williamson Ether Synthesis

The most direct and widely applicable method for the synthesis of **2,5-dimethylphenoxyacetic acid** is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide or, in this case, a phenoxide. The synthesis proceeds by deprotonating 2,5-dimethylphenol to form the corresponding phenoxide, which then acts as a nucleophile to attack an α -haloacetic acid, such as chloroacetic acid.

The rationale for this experimental choice lies in the high efficiency and broad applicability of the Williamson ether synthesis for preparing ethers from phenols. The acidity of the phenolic proton allows for easy formation of the nucleophilic phenoxide under basic conditions. Chloroacetic acid is a readily available and reactive electrophile for this transformation.

Experimental Protocol


Materials:

- 2,5-Dimethylphenol

- Sodium hydroxide (NaOH)
- Chloroacetic acid (ClCH₂COOH)
- Hydrochloric acid (HCl), concentrated
- Water (deionized)
- Ethanol (for recrystallization)

Procedure:

- **Phenoxide Formation:** In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,5-dimethylphenol (1 equivalent) in an aqueous solution of sodium hydroxide (2.2 equivalents). Stir the mixture until the phenol is completely dissolved, forming the sodium 2,5-dimethylphenoxyde solution.
- **Nucleophilic Substitution:** To the phenoxide solution, add a solution of chloroacetic acid (1.1 equivalents) in water dropwise. Upon addition, heat the reaction mixture to reflux and maintain for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- **Work-up and Precipitation:** After the reaction is complete, cool the mixture to room temperature. Acidify the solution by the slow addition of concentrated hydrochloric acid until the pH is approximately 1-2. This will precipitate the **2,5-dimethylphenoxyacetic acid**.
- **Isolation and Purification:** Collect the crude product by vacuum filtration and wash with cold water to remove any inorganic salts. The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the final product as a crystalline solid.

[Click to download full resolution via product page](#)

Caption: Williamson Ether Synthesis Workflow for **2,5-Dimethylphenoxyacetic Acid**.

Spectroscopic Characterization (Theoretical)

While experimental spectra for **2,5-dimethylphenoxyacetic acid** are not readily available in public databases, its structure allows for the prediction of key spectroscopic features.

¹H NMR Spectroscopy (Predicted)

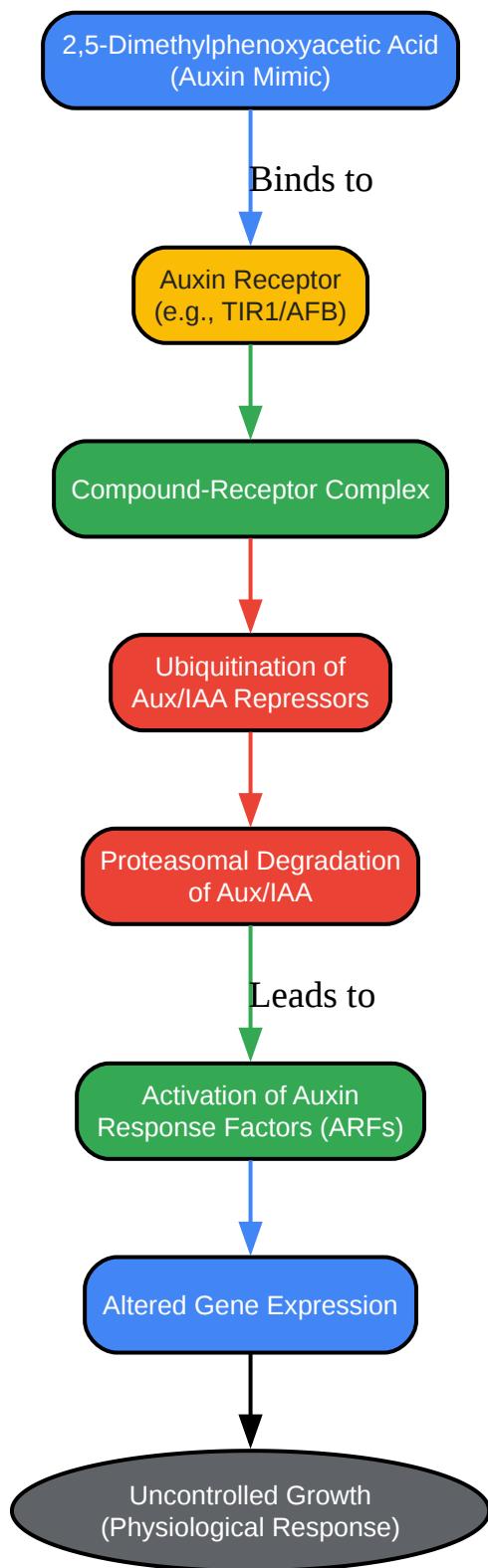
- Aromatic Protons: Three signals in the aromatic region (approx. 6.7-7.2 ppm), corresponding to the three protons on the phenyl ring. The splitting patterns will be complex due to their coupling with each other.
- Methylene Protons: A singlet at approximately 4.5-4.8 ppm, corresponding to the two protons of the -O-CH₂- group.

- Methyl Protons: Two singlets in the aliphatic region (approx. 2.2-2.4 ppm), each integrating to three protons, corresponding to the two methyl groups on the phenyl ring.
- Carboxylic Acid Proton: A broad singlet at a downfield chemical shift (typically >10 ppm), corresponding to the acidic proton of the carboxyl group.

¹³C NMR Spectroscopy (Predicted)

- Carbonyl Carbon: A signal in the downfield region (approx. 170-180 ppm) for the carboxylic acid carbon.
- Aromatic Carbons: Six signals in the aromatic region (approx. 110-160 ppm). The carbon attached to the oxygen will be the most downfield among the aromatic carbons.
- Methylene Carbon: A signal around 65-70 ppm for the -O-CH₂- carbon.
- Methyl Carbons: Two signals in the aliphatic region (approx. 15-25 ppm) for the two methyl carbons.

Infrared (IR) Spectroscopy (Predicted)


- O-H Stretch: A broad absorption band in the region of 2500-3300 cm⁻¹ characteristic of the carboxylic acid O-H bond.
- C=O Stretch: A strong, sharp absorption band around 1700-1725 cm⁻¹ corresponding to the carbonyl group of the carboxylic acid.
- C-O Stretch: An absorption band in the region of 1200-1300 cm⁻¹ for the aryl ether C-O bond.
- C-H Stretches: Aromatic C-H stretches just above 3000 cm⁻¹ and aliphatic C-H stretches just below 3000 cm⁻¹.

Potential Applications and Biological Activity

Phenoxyacetic acids are a well-studied class of compounds with significant biological activities. The most notable of these is their action as synthetic auxins, a class of plant hormones that regulate growth and development.

Auxin Mimicry and Herbicidal Activity

Many halogenated phenoxyacetic acids, such as 2,4-dichlorophenoxyacetic acid (2,4-D), are potent herbicides. They function by mimicking the natural plant hormone indole-3-acetic acid (IAA), leading to uncontrolled and unsustainable growth in susceptible plants. The specific substitutions on the phenyl ring are critical determinants of this activity. While some methyl-substituted phenoxyacetic acids exhibit moderate auxin-like activity, their biological effects can be influenced by metabolic processes within the plant. The structural similarity of **2,5-dimethylphenoxyacetic acid** to these known auxin mimics suggests its potential for investigation as a plant growth regulator or herbicide.

[Click to download full resolution via product page](#)

Caption: Putative Mechanism of Action as an Auxin Mimic.

Potential as a Scaffold in Drug Discovery

The phenoxyacetic acid moiety is a privileged scaffold in medicinal chemistry, appearing in various compounds with diverse pharmacological activities. Derivatives of phenoxyacetic acid have been investigated for their potential as:

- Anti-inflammatory agents: By targeting enzymes such as cyclooxygenase (COX).
- Antimicrobial agents: Showing activity against various bacterial and fungal strains.

The specific biological profile of **2,5-dimethylphenoxyacetic acid** in these contexts would require dedicated screening and mechanistic studies.

Safety and Handling

Based on available safety data for similar compounds, **2,5-dimethylphenoxyacetic acid** should be handled with care in a well-ventilated laboratory environment. Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes.

Conclusion

2,5-Dimethylphenoxyacetic acid is a readily synthesizable compound with potential applications in agrochemistry and as a scaffold for drug discovery. Its structural relationship to known auxin mimics makes it a person of interest for the development of new plant growth regulators. Further biological evaluation is necessary to fully elucidate its specific activities and potential applications. This guide provides a solid foundation for researchers to initiate further studies on this compound.

References

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. (2,5-Dimethoxyphenyl)acetic acid(1758-25-4) ^{13}C NMR [m.chemicalbook.com]
- 2. The Williamson Ether Synthesis [cs.gordon.edu]
- 3. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 4. ochemonline.pbworks.com [ochemonline.pbworks.com]
- To cite this document: BenchChem. [2,5-Dimethylphenoxyacetic acid CAS number and molecular formula]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b185445#2-5-dimethylphenoxyacetic-acid-cas-number-and-molecular-formula>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com